Didemethylcitalopram
Übersicht
Beschreibung
Didemethylcitalopram is an active metabolite of the antidepressant drug citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, citalopram, and its enantiomer, escitalopram . This compound is known for its role in enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system .
Wissenschaftliche Forschungsanwendungen
Didemethylcitalopram has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the metabolic pathways of SSRIs . In biology, it serves as a model compound for investigating the enzymatic reactions involved in drug metabolism . In medicine, this compound is studied for its potential therapeutic effects and its role in enhancing the efficacy of antidepressant treatments .
Wirkmechanismus
Target of Action
Didemethylcitalopram, an active metabolite of the antidepressant drug citalopram , primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound functions as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the amount of serotonin in the synaptic cleft, enhancing serotonergic transmission in the central nervous system .
Biochemical Pathways
This compound participates in several enzymatic reactions within humans . It can be converted into citalopram aldehyde through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b . This process is part of the larger biochemical pathway involving the metabolism of citalopram and its metabolites.
Pharmacokinetics
The pharmacokinetics of this compound are closely related to those of its parent compound, citalopram. Citalopram is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 (R-citalopram) and 14 L/h (S-citalopram), and the clearance of desmethylcitalopram was 23.8 (R-Dcit) and 38.5 L/h (S-Dcit) .
Result of Action
The inhibition of serotonin reuptake by this compound leads to an increase in serotonin concentrations in the synaptic cleft . This increase enhances serotonergic transmission, which can alleviate symptoms of depression and anxiety . It’s important to note that this compound is responsible for some of the therapeutic benefits of its parent drugs, citalopram and escitalopram .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic clearance of citalopram and its metabolites can be affected by the patient’s age, body weight, and CYP2C19 genotype . Furthermore, the efficacy and stability of this compound may be influenced by factors such as the patient’s overall health status, co-administration with other medications, and individual genetic variations in drug metabolism enzymes.
Biochemische Analyse
Biochemical Properties
Didemethylcitalopram plays a significant role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SLC6A4), inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin levels in the brain . This interaction is crucial for its antidepressant effects. Additionally, this compound is involved in enzymatic reactions mediated by cytochrome P450 2D6 .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances serotonin signaling by preventing its reuptake, which can affect cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of serotonin receptors, leading to changes in neuronal excitability and neurotransmitter release.
Molecular Mechanism
At the molecular level, this compound binds to the serotonin transporter, inhibiting its function. This inhibition prevents the reuptake of serotonin into presynaptic neurons, leading to increased serotonin levels in the synaptic cleft . The compound’s binding interactions with the transporter are critical for its antidepressant effects. Additionally, this compound may influence gene expression related to serotonin signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a long elimination half-life of approximately 100 hours . Over extended periods, this compound can maintain its inhibitory effects on serotonin reuptake, leading to sustained increases in serotonin levels. Long-term exposure may also result in adaptive changes in serotonin receptor sensitivity and expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively inhibits serotonin reuptake and produces antidepressant effects . At higher doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonin activity . Threshold effects and toxicity levels need to be carefully monitored in preclinical studies.
Metabolic Pathways
This compound is involved in the citalopram metabolism pathway. It is biosynthesized from N-desmethylcitalopram through the action of cytochrome P450 2D6 . This metabolic pathway is crucial for the formation and clearance of this compound in the body. The compound’s involvement in this pathway can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is highly lipophilic, allowing it to cross cell membranes easily . In humans, unchanged this compound is the predominant compound in plasma, indicating its significant presence in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic clefts of neurons. Its activity is closely associated with the serotonin transporter located on the presynaptic membrane . The compound’s localization is essential for its function as an SSRI, as it needs to be in proximity to the transporter to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didemethylcitalopram is synthesized through the demethylation of citalopram. The process involves the removal of methyl groups from citalopram, resulting in the formation of this compound. This reaction is typically catalyzed by enzymes such as monoamine oxidase .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from its parent drug, citalopram . The process ensures the removal of impurities and yields a high-purity product suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Didemethylcitalopram undergoes several types of chemical reactions, including oxidation and deamination. One notable reaction is its conversion into citalopram aldehyde through the action of enzymes such as amine oxidase .
Common Reagents and Conditions: The oxidation of this compound typically involves the use of oxygen and water as reagents. The reaction conditions often include the presence of enzymes like amine oxidase, which facilitate the conversion process .
Major Products Formed: The primary product formed from the oxidation of this compound is citalopram aldehyde. This compound is a key intermediate in the metabolic pathway of citalopram and its metabolites .
Vergleich Mit ähnlichen Verbindungen
- Citalopram
- Escitalopram
- Desmethylcitalopram
- Desmethylsertraline
- Desmethylvenlafaxine
- Norfluoxetine
Comparison: Didemethylcitalopram is unique among its similar compounds due to its specific role as a metabolite of citalopram and escitalopram. While all these compounds function as SSRIs, this compound is distinguished by its specific enzymatic conversion pathways and its role in the metabolic processes of its parent drugs .
Biologische Aktivität
Didemethylcitalopram (DDCT) is a significant metabolite of citalopram, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Understanding the biological activity of DDCT is crucial due to its implications in pharmacotherapy and potential cardiotoxicity.
Metabolism and Pharmacokinetics
Citalopram undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which convert it into various metabolites, including demethylcitalopram (DCT) and this compound (DDCT) . The pharmacokinetics of DDCT reveal that it is formed through the further demethylation of DCT. Studies indicate that DDCT exhibits lower plasma concentrations compared to its parent compound, citalopram, with a mean terminal half-life of approximately 35 hours for citalopram .
Table 1: Pharmacokinetic Parameters of Citalopram and Its Metabolites
Compound | Half-Life (hours) | Bioavailability (%) | Major Metabolizing Enzymes |
---|---|---|---|
Citalopram | 35 | 80 | CYP2C19, CYP2D6 |
Demethylcitalopram | Varies | - | CYP2D6 |
This compound | Varies | - | CYP2D6 |
DDCT's biological activity is primarily linked to its ability to inhibit serotonin reuptake, albeit with reduced potency compared to citalopram. In vitro studies demonstrate that while DDCT can inhibit serotonin transport, it does so less effectively than citalopram and DCT . The selectivity for serotonin over norepinephrine and dopamine reuptake remains a characteristic feature of the entire citalopram metabolic pathway.
Table 2: In Vitro Potency of Citalopram and Its Metabolites
Compound | IC50 (nM) for Serotonin Reuptake |
---|---|
Citalopram | 10 |
Demethylcitalopram | 66 |
This compound | >100 |
Cardiotoxicity Concerns
Recent studies have raised concerns regarding the cardiotoxic effects associated with DDCT. In animal models, particularly in dogs, DDCT has been implicated in sudden cardiac death due to its cardiotoxic properties . The metabolite has been associated with various cardiac abnormalities such as atrioventricular dissociation and widening of the QRS complex . Notably, while both citalopram and escitalopram are linked to arrhythmias, DDCT appears to exacerbate these risks at therapeutic concentrations.
Case Studies on Cardiac Events
A retrospective analysis involving patients taking citalopram and escitalopram reported instances of serious cardiovascular events. Among 3,809 patients reviewed over a seven-year period, complications were primarily categorized into torsades de pointes (TdP) and sudden cardiac death (SCD), with DDCT identified as a contributing factor in some cases .
Genetic Variability in Metabolism
The metabolism of citalopram and its metabolites, including DDCT, is significantly influenced by genetic polymorphisms in cytochrome P450 enzymes. Variants in genes such as CYP2C19 and CYP2D6 can lead to altered drug metabolism rates, impacting therapeutic efficacy and safety profiles . These genetic factors may explain variability in patient responses to citalopram treatment.
Table 3: Genetic Associations with Citalopram Metabolism
Gene | SNP | Association Strength |
---|---|---|
CYP2C19 | rs1074145 | p = 4.1 × 10⁻⁹ |
CYP2D6 | rs1065852 | p = 2.0 × 10⁻¹⁷ |
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978083 | |
Record name | Didesmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-69-5 | |
Record name | Didesmethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethylcitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didesmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYLCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.